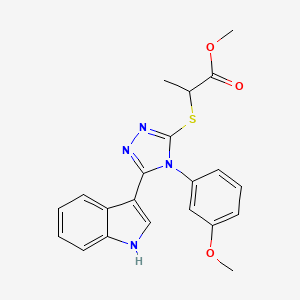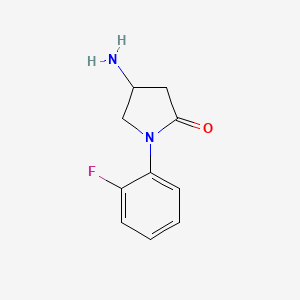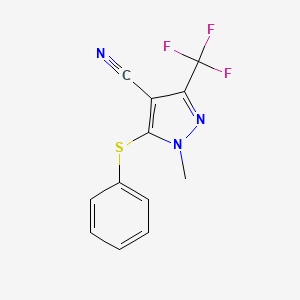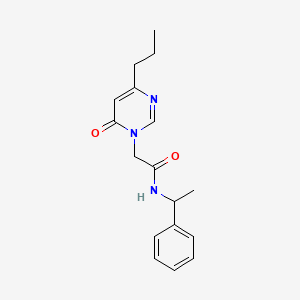![molecular formula C20H16N4O3S3 B2453308 N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021264-06-1](/img/no-structure.png)
N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S3 and its molecular weight is 456.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiparkinsonian Activity
A series of derivatives, including the compound , were synthesized and evaluated for antiparkinsonian activity. These compounds showed significant antiparkinsonian effects after intraperitoneal administration in mice, indicating potential neuroprotective properties. This finding suggests that these compounds could be useful in the treatment of Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Antitumor Activity
Several derivatives of the compound demonstrated potent anticancer activities comparable to doxorubicin against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This indicates the potential of these compounds as effective anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Novel compounds synthesized from this chemical structure were screened for antimicrobial activity. They exhibited promising activity against a range of bacteria and fungi, indicating potential use in antimicrobial therapies (El Azab & Abdel-Hafez, 2015).
Inhibition of Enzymatic Activities
Certain derivatives were found to inhibit myeloperoxidase (MPO), an enzyme implicated in various autoimmune and inflammatory disorders. This suggests their potential application in treating cardiovascular and Parkinson's diseases (Ruggeri et al., 2015).
Beta-Adrenergic Receptor Agonism
Some derivatives were identified as selective agonists for the human β3-adrenergic receptor. This property could be useful in the development of treatments for obesity and type 2 diabetes, as well as having hypoglycemic activity in diabetic rodent models (Maruyama et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-methoxyaniline with 2-chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea and phenyl isothiocyanate to form 2-((3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide. Finally, this compound is oxidized with potassium permanganate to yield the desired product.", "Starting Materials": [ "4-methoxyaniline", "2-chloroacetyl chloride", "thiourea", "phenyl isothiocyanate", "potassium permanganate" ], "Reaction": [ "4-methoxyaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.", "N-(4-methoxyphenyl)-2-chloroacetamide is then reacted with thiourea and phenyl isothiocyanate in the presence of a base such as potassium carbonate to form 2-((3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide.", "Finally, 2-((3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide is oxidized with potassium permanganate to yield N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1021264-06-1 |
Product Name |
N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molecular Formula |
C20H16N4O3S3 |
Molecular Weight |
456.55 |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-9-7-12(8-10-14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
FLGSHCWSXKGKLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)






![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)

